DI-404

DCN1-UBC12 PPI peptidomimetic inhibitor surface plasmon resonance

Pan-cullin neddylation inhibitors confound CRL biology studies by simultaneously blocking multiple cullin-RING ligases. DI-404 (CAS 2187412-79-7) is a validated peptidomimetic DCN1-UBC12 inhibitor (Kd 6.7 nM) that selectively blocks cullin 3 neddylation without perturbing cullin 1, 2, 4A, 4B, or 5. • 219-fold higher DCN1 affinity vs. analog Compound 37; cocrystal structure PDB: 6B5Q; ClogP 1.9, aqueous solubility 54 μM • CETSA-validated target engagement in SCC cell lines (H2170, SK-MES-1); elevates NRF2 without affecting CDT1 • Supplied at ≥98% purity with CoA; stable at -20°C (powder, 3 years) or -80°C (in solvent, 1 year); shipped ambient/blue ice

Molecular Formula C35H45ClN6O6S
Molecular Weight 713.3 g/mol
Cat. No. B12372276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI-404
Molecular FormulaC35H45ClN6O6S
Molecular Weight713.3 g/mol
Structural Identifiers
SMILESCCC(=O)NC(CC1=NC2=C(S1)C=C(C=C2)Cl)C(=O)NC(C3CCOCC3)C(=O)NC(CCCCN)C(=O)NC4CCOC5=CC=CC=C45
InChIInChI=1S/C35H45ClN6O6S/c1-2-30(43)38-27(20-31-39-25-11-10-22(36)19-29(25)49-31)34(45)42-32(21-12-16-47-17-13-21)35(46)41-26(8-5-6-15-37)33(44)40-24-14-18-48-28-9-4-3-7-23(24)28/h3-4,7,9-11,19,21,24,26-27,32H,2,5-6,8,12-18,20,37H2,1H3,(H,38,43)(H,40,44)(H,41,46)(H,42,45)/t24-,26+,27+,32+/m1/s1
InChIKeyYDLRNYPCUDZBDY-SARPRWNPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DI-404: DCN1-UBC12 PPI Inhibitor


DI-404 (Compound 36) is a potent, peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction (PPI) [1]. It belongs to a class of high-affinity peptidomimetics targeting the defective in cullin neddylation 1 (DCN1) protein, a critical regulator of cullin-RING ligase (CRL) activity [1][2]. DI-404 binds directly to DCN1 with a Kd of 6.7 nM, potently blocking the DCN1-UBC12 interaction required for cullin neddylation [1]. The compound exhibits pronounced selectivity for cullin 3 over other cullin family members in cellular assays [1][2].

Why DI-404 Cannot Be Substituted


DCN1-UBC12 inhibitors exhibit wide variation in binding affinity, target engagement, and cellular selectivity profiles that preclude interchangeable use. DI-404 achieves a Kd of 6.7 nM for DCN1 [1], whereas closely related analogs can differ in affinity by over 200-fold due to subtle structural changes [2]. Furthermore, cullin selectivity profiles vary dramatically among DCN1 inhibitors: some block cullin 1 and 3 neddylation non-selectively (e.g., NAcM-OPT, WS-383), while DI-404 and DI-591 show strict selectivity for cullin 3 [1][3]. Even compounds with similar target engagement can exhibit differing physicochemical properties and cellular activities, making empirical selection critical for reproducible research [2].

DI-404 vs. Close Analogs


DCN1 Binding Affinity Advantage

DI-404 (Compound 36) exhibits a Kd of 6.7 nM for DCN1 in biolayer interferometry (BLI) assays, whereas its close structural analog Compound 37, which differs only by substitution of an oxygen atom with a nitrogen atom in the cyclopentyl ring, shows a Kd of 1467 nM [1]. This 219-fold difference in binding affinity demonstrates that minor structural modifications can profoundly impact DCN1 engagement.

DCN1-UBC12 PPI peptidomimetic inhibitor surface plasmon resonance

Cullin 3 Neddylation Selectivity

DI-404 (1 μM) selectively converts cullin 3 into an unneddylated form in H2170 lung cancer cells, with minimal to no effect on neddylation of cullins 1, 2, 4A, 4B, or 5 [1]. In contrast, NAcM-OPT and WS-383 inhibit both cullin 1 and cullin 3 neddylation at similar concentrations [2][3]. This selectivity distinguishes DI-404 from pan-cullin neddylation inhibitors like MLN4924 (E1 inhibitor), which blocks all cullin family members [1].

cullin neddylation CRL activation Western blot

Cellular Target Engagement by CETSA

In cellular thermal shift assays (CETSA) using H2170 cells, DI-404 (Compound 36) enhanced the thermal stability of cellular DCN1 protein at concentrations as low as 0.3 μM, while the control compound 37 showed minimal effect even at 10 μM [1]. This demonstrates superior cellular target engagement and correlates directly with its 219-fold higher in vitro binding affinity.

cellular thermal shift assay target engagement DCN1 stabilization

Aqueous Solubility Profile

DI-404 (Compound 36) exhibits an aqueous solubility of 54 μM in PBS at pH 7.4 [1]. This solubility profile is sufficient for in vitro cellular assays at concentrations up to 10 μM without precipitation issues. In comparison, the more hydrophobic precursor compound 33 (ClogP = 5.0) had solubility too low to be reliably measured, highlighting the optimization of DI-404's physicochemical properties [1].

aqueous solubility PBS in vitro assay

DCN1-UBC12 Complex Disruption in Cells

Co-immunoprecipitation (Co-IP) studies in H2170 cells demonstrate that DI-404 (Compound 36) decreases the association of cellular DCN1 protein with UBC12 protein in a dose-dependent manner, whereas the control compound 37 has no such effect [1]. This confirms that DI-404's high-affinity binding to DCN1 translates to functional disruption of the endogenous DCN1-UBC12 complex.

co-immunoprecipitation DCN1-UBC12 complex protein-protein interaction

DI-404 Key Research Applications


Cullin 3 CRL Functional Dissection

Researchers investigating the specific role of cullin 3-based CRLs in protein degradation, stress response, or disease pathogenesis should select DI-404 for its ability to selectively block cullin 3 neddylation without perturbing cullin 1, 2, 4A, 4B, or 5 [1][2]. This selectivity avoids the confounding effects of pan-cullin neddylation inhibitors (e.g., MLN4924) or broad-spectrum DCN1 inhibitors (e.g., NAcM-OPT, WS-383) that simultaneously impact multiple CRL complexes.

Target Validation in SCC Models

DI-404 has been specifically evaluated in squamous cell carcinoma (SCC) cell lines H2170 and SK-MES-1, where DCN1 is overexpressed [1][3]. The compound's demonstrated cellular target engagement via CETSA and dose-dependent inhibition of cullin 3 neddylation make it suitable for validating DCN1-UBC12 PPI as a therapeutic target in SCC and other cancers with DCN1 amplification.

DCN1-UBC12 PPI High-Throughput Screening

For biochemical assays measuring DCN1-UBC12 interaction (e.g., TR-FRET, FP, BLI), DI-404 provides a validated high-affinity control compound with a Kd of 6.7 nM [1][4]. Its 219-fold higher affinity relative to analog Compound 37 ensures reliable dose-response curves and minimizes variability due to weak binding, making it ideal as a positive control or tool compound for assay development and validation.

SAR Studies of DCN1 Inhibitors

DI-404 serves as a benchmark compound for medicinal chemistry optimization campaigns targeting the DCN1-UBC12 interface. Its cocrystal structure (PDB: 6B5Q) with DCN1 reveals key interactions in the P4 pocket, while its favorable ClogP of 1.9 and measurable aqueous solubility (54 μM) provide a physicochemical baseline for designing next-generation inhibitors with improved drug-like properties [1][4].

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